N-ethylpropan-2-imine N-ethylpropan-2-imine
Brand Name: Vulcanchem
CAS No.: 15673-04-8
VCID: VC21047011
InChI: InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3
SMILES: CCN=C(C)C
Molecular Formula: C8H19N
Molecular Weight: 85.15 g/mol

N-ethylpropan-2-imine

CAS No.: 15673-04-8

Cat. No.: VC21047011

Molecular Formula: C8H19N

Molecular Weight: 85.15 g/mol

* For research use only. Not for human or veterinary use.

N-ethylpropan-2-imine - 15673-04-8

Specification

CAS No. 15673-04-8
Molecular Formula C8H19N
Molecular Weight 85.15 g/mol
IUPAC Name N-ethylpropan-2-imine
Standard InChI InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3
Standard InChI Key AEJXDZMWIUEKBG-UHFFFAOYSA-N
SMILES CCN=C(C)C
Canonical SMILES CC(C)(C)CCN(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

N-ethylpropan-2-imine has the molecular formula C₅H₁₁N and a molecular weight of 85.15 g/mol. Its structure features a carbon-nitrogen double bond with an ethyl group (C₂H₅) attached to the nitrogen atom and an isopropyl group connected to the carbon participating in the double bond .

Chemical Identifiers

ParameterValue
CAS Registry Number15673-04-8
Molecular FormulaC₅H₁₁N
Molecular Weight85.15 g/mol
IUPAC NameN-ethylpropan-2-imine
InChIInChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3
InChIKeyOZMMUKDOYJJPHK-UHFFFAOYSA-N
SMILESCCN=C(C)C

Synthesis Methods

Condensation Reactions

The primary method for synthesizing N-ethylpropan-2-imine involves the condensation of ethylamine with acetone (propan-2-one). This reaction typically proceeds with the removal of water (H₂O) as a byproduct. The general reaction can be represented as:

CH₃CH₂NH₂ + (CH₃)₂CO → CH₃CH₂N=C(CH₃)₂ + H₂O

This condensation is often catalyzed by acids to enhance the reaction rate and improve yields.

Catalytic Approaches

Various catalysts have been employed to optimize the synthesis of N-ethylpropan-2-imine:

Catalyst TypeReaction ConditionsAdvantages
p-Toluenesulfonic acidRoom temperature, organic solventEnhanced reaction rate, mild conditions
Metal oxide catalysts90-110°C, dimethylbenzene solventHigher yields, industrial scalability
Cobalt nitrate with magnesium oxideReflux conditions, xylene solventImproved selectivity, reduced side reactions

These catalytic approaches significantly improve reaction efficiency, allowing for industrial-scale production .

Industrial Production Methods

In industrial settings, N-ethylpropan-2-imine production often employs continuous flow processes to ensure efficient and consistent yields. Azeotropic distillation techniques are frequently utilized to remove water and drive the reaction to completion. This approach is particularly valuable for large-scale manufacturing, where reaction equilibrium must be shifted toward product formation.

Chemical Reactions

Oxidation Reactions

N-ethylpropan-2-imine undergoes oxidation reactions when treated with appropriate oxidizing agents. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions typically yield oximes or nitriles as products. The oxidation process involves the attack of the oxidizing agent on the carbon-nitrogen double bond, leading to rearrangement or functional group transformations.

Reduction Reactions

Reduction of N-ethylpropan-2-imine typically leads to the formation of the corresponding amine, N-ethylpropan-2-amine (also known as N-ethylisopropylamine). Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reduction reaction converts the carbon-nitrogen double bond (C=N) to a single bond (C-N), resulting in a saturated amine product.

The thermochemistry data for the reduction reaction has been studied:

ReactionΔrH° (kJ/mol)MethodReference
H₂ + C₅H₁₁N = C₅H₁₃N91.6 ± 4.1ChydHafelinger and Steinmann, 1977

This enthalpy value indicates the reaction is endothermic in the forward direction .

Substitution Reactions

The carbon-nitrogen double bond in N-ethylpropan-2-imine is electrophilic, making it susceptible to nucleophilic attack. This property enables various substitution reactions where the imine group is replaced by nucleophiles. Common reagents for these substitution reactions include Grignard reagents (RMgX) and organolithium compounds (RLi). The products of these reactions depend on the specific nucleophile used but generally result in substituted amines or higher-order imines.

Kinetic Studies

Research on the reaction kinetics of imines, including structures similar to N-ethylpropan-2-imine, has revealed important structure-reactivity relationships. Studies have measured both forward (k₁) and reverse (k₋₁) rate constants for imine formation and hydrolysis. These measurements provide insight into the equilibrium constants (Keq) and reaction mechanisms .

Reaction Typek₁ Range (L·mol⁻¹·s⁻¹)k₋₁ Range (s⁻¹)Keq Range (L·mol⁻¹)
Imine Formation0.7-101×10⁻⁶-360×10⁻⁶12-3700

These kinetic parameters demonstrate how structural variations affect reaction rates and equilibria, which is essential for designing efficient synthetic routes involving imines like N-ethylpropan-2-imine .

Applications in Scientific Research

Chemical Synthesis

N-ethylpropan-2-imine serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable for creating more complex molecules, particularly in pharmaceutical and agrochemical development. The compound's ability to undergo diverse transformations enables chemists to use it as a building block for introducing specific structural elements into target molecules.

Biological Applications

In biological research, N-ethylpropan-2-imine and related compounds have been studied for their potential to modify biomolecules through imine formation and exchange reactions. These modifications can alter the properties and functions of peptides and proteins, providing valuable tools for investigating biological processes. The reversible nature of imine formation makes these compounds particularly useful for temporary or controllable modifications.

Pharmaceutical Research

Mechanism of Action

Reactivity Profile

The mechanism of action of N-ethylpropan-2-imine centers on the reactivity of its carbon-nitrogen double bond (C=N). This bond is electrophilic, making it susceptible to nucleophilic attack. The electrophilic carbon atom can interact with a variety of nucleophiles, initiating reactions that lead to new chemical transformations. This reactivity is fundamental to the compound's utility in organic synthesis and its potential biological interactions.

Reaction Pathway

The reaction pathway typically involves:

  • Nucleophilic attack on the electrophilic carbon of the C=N bond

  • Formation of a tetrahedral intermediate

  • Subsequent rearrangement or elimination steps to yield the final product

This mechanism underlies many of the chemical transformations that N-ethylpropan-2-imine can undergo, including condensation, hydrolysis, and substitution reactions.

Structure-Reactivity Relationships

Recent studies on structure-reactivity relationships in imine-type compounds have provided insights into how structural features affect reaction rates and equilibria. These relationships help predict the behavior of imines like N-ethylpropan-2-imine in various chemical environments and guide the design of more efficient synthetic pathways .

Comparison with Similar Compounds

Comparison with N-ethylisopropylamine

N-ethylisopropylamine (N-ethylpropan-2-amine) is structurally related to N-ethylpropan-2-imine but contains a single bond between nitrogen and carbon instead of a double bond. This fundamental difference results in distinct chemical properties:

PropertyN-ethylpropan-2-imineN-ethylisopropylamine
Molecular FormulaC₅H₁₁NC₅H₁₃N
Molecular Weight85.15 g/mol87.16 g/mol
Bond TypeC=N (double bond)C-N (single bond)
ReactivityElectrophilic at carbonNucleophilic at nitrogen
Boiling PointLower (estimated)70-73°C
DensityNot available0.72 g/mL at 25°C

The amine form is less reactive toward nucleophiles but can act as a nucleophile itself in various reactions .

Comparison with Other Imine Derivatives

Other related imines include:

  • N-methylpropan-2-imine: Contains a methyl group instead of an ethyl group attached to the nitrogen

  • N-ethylbutan-2-imine: Features a longer carbon chain in the alkyl portion

These structural variations result in differences in physical properties, reactivity, and potential applications. The specific structural features of N-ethylpropan-2-imine give it unique characteristics compared to these related compounds.

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